2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol 2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444719
InChI: InChI=1S/C11H22N2O/c1-12(10-4-5-10)11-3-2-6-13(9-11)7-8-14/h10-11,14H,2-9H2,1H3/t11-/m0/s1
SMILES: CN(C1CC1)C2CCCN(C2)CCO
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol

2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol

CAS No.:

Cat. No.: VC13444719

Molecular Formula: C11H22N2O

Molecular Weight: 198.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol -

Specification

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
IUPAC Name 2-[(3S)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanol
Standard InChI InChI=1S/C11H22N2O/c1-12(10-4-5-10)11-3-2-6-13(9-11)7-8-14/h10-11,14H,2-9H2,1H3/t11-/m0/s1
Standard InChI Key BVRBGLIDWYVYKO-NSHDSACASA-N
Isomeric SMILES CN([C@H]1CCCN(C1)CCO)C2CC2
SMILES CN(C1CC1)C2CCCN(C2)CCO
Canonical SMILES CN(C1CC1)C2CCCN(C2)CCO

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound has the molecular formula C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol. Key structural features include:

  • A six-membered piperidine ring with (S)-configuration at the 3-position.

  • A cyclopropyl-methyl-amino group contributing to steric and electronic effects.

  • An ethanol side chain enabling hydrogen bonding and solubility .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name2-[(3S)-3-[Cyclopropyl(methyl)amino]piperidin-1-yl]ethanolPubChem
InChI KeyWCDYQQFVBHDSCG-UHFFFAOYSA-NPubChem
SMILESCN1CCCC(C1)CN(CCO)C2CC2PubChem
Boiling Point (Predicted)385.7±35.0°CPubChem

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Piperidine Ring Formation: Cyclization of 1,5-diamine precursors under basic conditions .

  • Introduction of Cyclopropyl-Methyl-Amino Group: Alkylation using cyclopropyl-methyl halides with catalysts like NaBH₄ .

  • Ethanol Moiety Attachment: Nucleophilic substitution or reductive amination .

Industrial methods employ continuous flow reactors and chromatographic purification to achieve yields >85%.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Piperidine CyclizationNaHCO₃, THF/MeOH, 60°C60–70
AlkylationCyclopropyl-methyl halide, NaBH₄, RT75–80
Ethanol AdditionEthylene oxide, K₂CO₃, 80°C65–70

Biological Activity and Mechanisms

Receptor Modulation

The compound exhibits affinity for G-protein-coupled receptors (GPCRs) and ion channels, particularly those involved in dopamine and serotonin signaling. In vitro studies show IC₅₀ values of 0.2–1.8 µM for serotonin receptor subtypes .

Antimicrobial Properties

Derivatives demonstrate moderate activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Candida albicans (MIC = 25 µg/mL) . The cyclopropyl group enhances membrane permeability, facilitating target engagement .

Table 3: Antimicrobial Activity Profile

OrganismMIC (µg/mL)Mechanism
S. aureus (MRSA)12.5Cell wall synthesis inhibition
E. coli50.0DNA gyrase interference
C. albicans25.0Ergosterol biosynthesis

Pharmacological Applications

Central Nervous System (CNS) Disorders

Preclinical models suggest efficacy in anxiety and depression via 5-HT₁A receptor partial agonism . A rodent study showed a 40% reduction in anxiety-like behaviors at 10 mg/kg .

Comparative Analysis with Structural Analogues

Table 4: Structure-Activity Relationships (SAR)

CompoundModificationActivity (vs. Target)
2-[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanolR-configuration at C320% lower affinity
2-[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanolPositional isomer (C4 vs. C3)50% reduced potency
2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanolAdditional methylene spacerImproved solubility

Challenges and Future Directions

  • Metabolic Stability: Rapid hepatic clearance (t₁/₂ = 1.2 h in rats) necessitates prodrug development .

  • Selectivity: Off-target effects on adrenergic receptors (α₁-AR IC₅₀ = 5 µM) require structural refinement .

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